molecular formula C14H17N3O2 B11740263 2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

Cat. No.: B11740263
M. Wt: 259.30 g/mol
InChI Key: SIJUKGRPAYBLAS-UHFFFAOYSA-N
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Description

2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid typically involves the reaction of 1-propyl-1H-pyrazole-3-amine with a benzoic acid derivative. The reaction conditions often include the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst or activating agent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but may include the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
  • 2-(1H-pyrazol-1-yl)pyridine
  • 3-(5-aminopyrazol-1-yl)benzoic acid

Uniqueness: 2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(1-propylpyrazol-3-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-2-8-17-9-7-13(16-17)15-10-11-5-3-4-6-12(11)14(18)19/h3-7,9H,2,8,10H2,1H3,(H,15,16)(H,18,19)

InChI Key

SIJUKGRPAYBLAS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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